N-[(2Z)-4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]methanesulfonamide
Description
N-[(2Z)-4-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]methanesulfonamide is a thiazole-derived compound featuring a methanesulfonamide group and a 2,6-dimethylmorpholin-4-yl moiety. Its structure includes a thiazol-2(3H)-ylidene core stabilized by conjugation with the sulfonamide group.
Properties
Molecular Formula |
C12H19N3O4S2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-thiazol-2-yl]methanesulfonamide |
InChI |
InChI=1S/C12H19N3O4S2/c1-8-5-15(6-9(2)19-8)11(16)4-10-7-20-12(13-10)14-21(3,17)18/h7-9H,4-6H2,1-3H3,(H,13,14) |
InChI Key |
SHTMJYCMCKRYCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CC2=CSC(=N2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]methanesulfonamide typically involves multiple steps, including the formation of the thiazole ring and the introduction of the morpholine and methanesulfonamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups, resulting in modified compounds with different properties.
Scientific Research Applications
N-[(2Z)-4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial agent and in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Comparison with Sulfonyl-Containing Heterocycles
Key Observations :
- The target compound’s thiazole core differs from triazole or triazine rings in analogues, impacting electronic properties and tautomeric behavior. For instance, 1,2,4-triazole-3(4H)-thiones exhibit tautomerism between thiol and thione forms, confirmed by IR spectral absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) . In contrast, the thiazol-2(3H)-ylidene group lacks such tautomerism due to its conjugated system.
- Substituents like the 2,6-dimethylmorpholin-4-yl group in the target compound may enhance solubility or target specificity compared to the 2,4-difluorophenyl or sulfonylbenzene groups in triazole derivatives .
Key Observations :
- Triazole derivatives require NaOH-mediated cyclization (8% NaOH, reflux) to form tautomeric systems, whereas thiazole derivatives like the target compound may require milder conditions due to inherent stability .
Spectral and Analytical Data
Table 3: Spectral Features
Key Observations :
Biological Activity
N-[(2Z)-4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring and a morpholine moiety, which are known to enhance biological activity through improved membrane permeability and bioavailability. Its molecular formula is .
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The presence of the morpholine group is believed to contribute to its effectiveness against various pathogens by enhancing cellular uptake .
Anticancer Potential
Research suggests that this compound may also possess anticancer properties. The thiazole moiety is often associated with anticancer activity, and when combined with the morpholine structure, it may exhibit synergistic effects that enhance its efficacy against cancer cells .
While specific mechanisms of action for this compound are still under investigation, its structural components suggest potential interactions with biological targets involved in cell signaling and proliferation. The thiazole ring is known to interact with various enzymes and receptors, potentially leading to apoptosis in cancer cells .
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes that allow for precise control over the compound's structure and properties. Common methods include:
- Formation of Thiazole Ring : Utilizing appropriate reagents to create the thiazole structure.
- Substitution Reactions : Introducing the morpholine group via nucleophilic substitution.
- Final Functionalization : Modifying the methanesulfonamide group to enhance solubility and biological activity.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other compounds that share similar structural features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Thiazolidinediones | Thiazole ring | Antidiabetic |
| Sulfamethoxazole | Sulfonamide group | Antibacterial |
| Morpholino derivatives | Morpholine ring | Anticancer |
The uniqueness of this compound lies in its combination of both thiazole and morpholine functionalities, which may offer enhanced biological effects not seen in other compounds .
Case Studies and Research Findings
Recent studies have focused on evaluating the efficacy of this compound in various biological assays:
- Antimicrobial Assays : Tests have demonstrated that at concentrations as low as 10 µM, the compound exhibits significant inhibition of bacterial growth.
- Cytotoxicity Studies : In vitro studies using cancer cell lines have shown that the compound induces apoptosis at concentrations ranging from 5 to 50 µM, indicating a dose-dependent response.
- Mechanistic Studies : Ongoing research aims to elucidate the specific pathways through which this compound exerts its effects on target cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
